2,5-Dichloro-4-methylphenol

Description

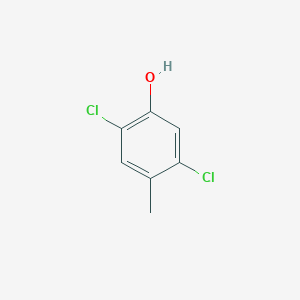

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXGQFCETVDSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38946-60-0 | |

| Record name | 2,5-dichloro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to 2,5-Dichloro-4-methylphenol

The generation of this compound necessitates carefully designed synthetic pathways that can control the regioselectivity of the chlorination process. Traditional chlorination of phenols can often lead to a mixture of isomers, making the isolation of a specific product challenging. Therefore, modern synthetic approaches focus on achieving high selectivity and efficiency.

Regioselective Chlorination Strategies for Methylphenols

The primary precursor for this compound is 4-methylphenol, also known as p-cresol (B1678582). The hydroxyl and methyl groups of p-cresol are both activating and ortho-, para-directing for electrophilic aromatic substitution. Direct chlorination must therefore be carefully controlled to achieve the desired 2,5-dichloro substitution pattern.

One strategy to control regioselectivity is the stepwise introduction of chlorine atoms. The initial chlorination of 4-methylphenol can be directed to the positions ortho to the hydroxyl group. Subsequent chlorination would then need to be directed to the meta position relative to the hydroxyl group and ortho to the methyl group. This can be influenced by the choice of chlorinating agent and reaction conditions. For instance, the use of sulfuryl chloride (SO₂Cl₂) is a common method for the chlorination of phenols. oup.com

The reaction of 4-methylphenol with a chlorinating agent can be carried out in the presence of a catalyst system to achieve high isomeric selectivity. nih.gov The reaction temperature and the molar ratio of the chlorinating agent to the substrate are crucial parameters to control the extent and position of chlorination. nih.gov

Catalytic Approaches in Phenol (B47542) Chlorination

Catalysis plays a pivotal role in directing the regioselectivity of phenol chlorination. Lewis acids are frequently employed as catalysts to enhance the electrophilicity of the chlorinating agent. For the chlorination of 4-methylphenol, a catalyst system comprising one or more Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can be utilized. oup.comnih.gov

Furthermore, the use of co-catalysts, particularly sulfur-containing compounds, has been shown to significantly improve para-selectivity in the chlorination of phenols. oup.com For instance, diaryl sulfides in combination with a Lewis acid can form a catalyst system that directs the chlorination of 4-methylphenol with high selectivity. nih.gov Poly(alkylene sulfide)s have also been identified as highly effective catalysts for the para-selective chlorination of various phenols when used with sulfuryl chloride and a Lewis acid activator. oup.com

The general conditions for such catalytic chlorinations often involve reacting the phenol with sulfuryl chloride in the presence of the catalyst system at controlled temperatures, typically at or below room temperature, to minimize the formation of undesired isomers. oup.com

Green Chemistry Principles in Synthetic Pathway Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high yields and minimal byproduct formation.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. The catalytic approaches discussed in the previous section align with this principle.

Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives. Solvent-free conditions, if feasible, are ideal. oup.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many catalytic chlorinations of phenols can be carried out under mild conditions.

By integrating these principles, the synthesis of this compound can be made more environmentally benign.

Precursor Chemistry and Functional Group Interconversions

The most direct precursor to this compound is 4-methylphenol (p-cresol). nih.govgoogle.comgoogle.com This compound is readily available and serves as the starting aromatic scaffold. The key transformation is the introduction of two chlorine atoms at the 2 and 5 positions of the aromatic ring.

Functional group interconversion (FGI) can also be envisioned as a potential route. For example, a precursor with a different functional group that can be converted to a hydroxyl group could be used. However, the direct dichlorination of 4-methylphenol is the more common and straightforward approach.

Derivatization Strategies and Analogue Synthesis for Research Purposes

For research purposes, this compound can be derivatized to synthesize a variety of analogues. These derivatives can be used to study structure-activity relationships in various biological or chemical systems.

The primary site for derivatization is the hydroxyl group. Standard reactions for converting phenols to ethers or esters can be employed. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Similarly, acylation with an acid chloride or anhydride (B1165640) would produce the ester derivative.

Another potential site for derivatization is the methyl group, although this typically requires more forcing conditions. For instance, radical-mediated halogenation could introduce a halogen to the methyl group, which could then be further functionalized.

Halogenation and Dehalogenation Reactions

Further halogenation of this compound could be achieved under more vigorous conditions, potentially leading to the introduction of additional chlorine or other halogen atoms onto the aromatic ring. The positions of further substitution would be directed by the existing substituents.

Alkylation and Arylation Reactions

The structural framework of this compound, featuring a nucleophilic hydroxyl group and an aromatic ring activated by methyl and hydroxyl substituents, allows for a variety of alkylation and arylation reactions. These transformations are fundamental for creating more complex molecules by forming new carbon-carbon and carbon-oxygen bonds. The regioselectivity of these reactions is significantly influenced by the electronic and steric effects of the existing substituents on the phenol ring.

Alkylation Reactions

Alkylation of this compound can occur at either the oxygen atom of the hydroxyl group (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation). The choice between these pathways is primarily dictated by the reaction conditions, such as the base, solvent, and nature of the alkylating agent.

O-Alkylation: The phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This highly nucleophilic phenoxide can then react with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in a Williamson ether synthesis. This reaction exclusively yields the corresponding ether derivative.

C-Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups directly onto the aromatic ring. The hydroxyl and methyl groups are ortho-, para-directing and activating, while the chloro groups are deactivating. In the case of this compound, the positions ortho to the hydroxyl group are potential sites for electrophilic substitution. The reaction typically employs an alkyl halide or an alkene as the alkylating agent in the presence of a Lewis acid catalyst. Research on similar phenolic compounds, such as p-cresol, demonstrates that catalysts can be developed to achieve high selectivity for alkylation at the position ortho to the hydroxyl group. mdpi.comkyoto-u.ac.jp For example, the alkylation of p-cresol with tert-butyl alcohol has been shown to be an effective method for synthesizing 2-tert-butyl-4-methylphenol. mdpi.com

Below is a table summarizing representative alkylation reactions applicable to this compound, based on established phenolic chemistry.

Table 1: Representative Alkylation Reactions

| Reaction Type | Reagents & Conditions | General Product Structure |

|---|---|---|

| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 2,5-dichloro-1-alkoxy-4-methylbenzene |

| C-Alkylation | Alkene or Alkyl Halide (R-X), Lewis Acid Catalyst (e.g., AlCl₃) or Brønsted Acid (e.g., p-toluenesulfonic acid) mdpi.com | 2,5-dichloro-6-alkyl-4-methylphenol |

Arylation Reactions

Arylation reactions introduce aryl groups, leading to the formation of diaryl ethers (O-arylation) or biaryl structures (C-arylation). These transformations often rely on transition-metal catalysis.

O-Arylation: The formation of diaryl ethers from this compound can be achieved through reactions like the Ullmann condensation. This typically involves reacting the corresponding phenoxide with an aryl halide in the presence of a copper catalyst at elevated temperatures.

C-Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. rsc.org While the direct C-H arylation of phenols can be challenging, a common strategy involves converting the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf). This triflate can then participate in Suzuki or Stille coupling reactions with organoboron or organotin reagents, respectively. Modern synthetic methods also explore the direct C-H arylation of aromatic compounds, which offers a more atom-economical route. mdpi.com Studies on the site-selective arylation of related dihalosubstituted aromatic compounds using palladium catalysts and organotitanium reagents highlight the precise control that can be achieved in such transformations. ias.ac.inresearchgate.net These methods demonstrate the feasibility of selectively coupling an aryl group at a specific position on the dichlorinated ring by carefully choosing the catalyst and ligand system. ias.ac.inresearchgate.net

The table below outlines general methodologies for the arylation of this compound.

Table 2: Representative Arylation Reactions

| Reaction Type | Reagents & Conditions | General Product Structure |

|---|---|---|

| O-Arylation | Aryl Halide (Ar-X), Copper Catalyst, Base | 2,5-dichloro-1-(aryloxy)-4-methylbenzene |

| C-Arylation | 1. Triflic Anhydride (Tf₂O) 2. Arylboronic Acid (Ar-B(OH)₂), Palladium Catalyst, Base (Suzuki Coupling) | 3,6-dichloro-4-methyl-[1,1'-biphenyl]-2-ol |

Environmental Dynamics and Degradation Pathways of Dichlorinated Phenols

Abiotic Degradation Mechanisms in Environmental Matrices

Photolytic Transformation Processes

There is a lack of specific research on the photolytic transformation of 2,5-Dichloro-4-methylphenol. Studies on other chlorophenols suggest that UV radiation can lead to dechlorination and ring cleavage, but the specific intermediates and quantum yields for this compound have not been documented in the available literature.

Hydrolytic Stability and Pathways

Information on the hydrolytic stability of this compound under various environmental pH and temperature conditions is not available. Hydrolysis is generally a slow degradation process for chlorophenols unless under extreme conditions, but specific rate constants for this compound are unknown.

Oxidation and Reduction Pathways

Advanced oxidation processes have been studied for other dichlorophenols, showing effective degradation through the action of hydroxyl radicals. However, specific studies on the oxidation and reduction pathways of this compound, including reaction kinetics and identification of transformation products, are not present in the available search results.

Biotic Degradation Mechanisms and Microbial Biotransformation

The biodegradation of many chlorophenols has been a subject of extensive research, but the metabolic pathways and microbial consortia capable of degrading this compound have not been specifically elucidated.

Microbial Consortia and Degradation Pathways

There are no detailed reports identifying specific microbial consortia that utilize this compound as a carbon or energy source. Consequently, the specific metabolic pathways for its degradation in mixed microbial populations have not been described.

Enzymatic Biotransformation Studies

While enzymes such as monooxygenases and dioxygenases are known to be involved in the breakdown of chlorinated aromatic compounds, specific enzymatic studies on this compound are absent from the available literature. The specific enzymes, their mechanisms of action, and the resulting metabolites for this compound remain uninvestigated.

Due to these significant gaps in the scientific literature, a detailed and scientifically accurate article on the environmental dynamics and degradation pathways of this compound that adheres to the requested structure cannot be generated. Further research is required to elucidate the specific environmental fate of this compound.

Metabolite Identification in Environmental Samples

The biodegradation of dichlorinated phenols in the environment is a critical process that determines their persistence and potential for toxic effects. While specific studies on the environmental metabolites of this compound are limited, the degradation pathways of other dichlorophenol isomers, such as 2,4-dichlorophenol (B122985) (2,4-DCP), have been investigated, providing insights into the likely transformation products.

Microbial degradation is a primary mechanism for the breakdown of chlorophenols in soil and water. The initial step in the bacterial degradation of dichlorophenols typically involves hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This results in the formation of a dichlorocatechol. For instance, the degradation of 2,4-DCP is known to proceed through the formation of 3,5-dichlorocatechol. Following this initial hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through either an ortho- or meta-cleavage pathway, leading to the formation of chlorinated muconic acids and other downstream metabolites.

Fungi, particularly marine-derived species, have also demonstrated the ability to bioconvert 2,4-DCP. Fungal degradation pathways can involve enzymes such as cytochrome P450 monooxygenases, which also hydroxylate the aromatic ring as an initial detoxification step.

Based on these established pathways for other dichlorophenols, a putative degradation pathway for this compound in environmental samples can be proposed. The initial step would likely be the hydroxylation of the phenol (B47542) ring to form a dichloromethylcatechol. Subsequent ring cleavage would then lead to the formation of various aliphatic acid derivatives, which are then further metabolized and potentially mineralized to carbon dioxide and water. The identification of these specific metabolites in environmental samples would require targeted analytical studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Putative Metabolites of this compound in Environmental Samples

| Parent Compound | Putative Intermediate Metabolite | Potential End Products |

| This compound | Dichloromethylcatechol | Aliphatic acid derivatives, CO2, H2O |

Note: This table is based on inferred pathways from related dichlorophenol compounds due to a lack of specific studies on this compound.

Environmental Fate Modeling and Predictive Research for Chlorinated Phenols

Environmental fate models are essential tools for predicting the transport, distribution, and persistence of chemicals like chlorinated phenols in the environment. These models integrate the physicochemical properties of a compound with the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time.

For chlorinated phenols, key parameters that are crucial inputs for these models include the soil and sediment sorption coefficients (Kd or Koc), Henry's Law constant (H), and degradation rates in various media. Multimedia fate models can simulate the partitioning of a chemical between different environmental compartments and can be used to estimate its potential for long-range transport.

Predictive research for chlorinated phenols often involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a compound with its physicochemical properties and toxicological effects. For instance, QSARs can be used to estimate properties like the octanol-water partition coefficient (Kow), which is a key parameter in assessing the bioaccumulation potential and sorption behavior of a chemical.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of dichlorinated phenols in the environment are significantly influenced by their sorption and desorption behavior in soil and sediment. Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase of the soil or sediment, while desorption is the reverse process. These dynamics are critical in determining the concentration of the compound in the dissolved phase, which in turn affects its potential for leaching into groundwater, uptake by organisms, and degradation.

The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). For non-ionic organic compounds like dichlorinated phenols, sorption is primarily governed by partitioning into the soil organic matter. Therefore, the organic carbon content of the soil is a key factor influencing the degree of sorption. Soil pH also plays a significant role, as it affects the speciation of the phenol. At pH values below the pKa, the phenol exists predominantly in its neutral, less water-soluble form, which tends to sorb more strongly to soil organic matter.

Studies on 2,4-dichlorophenol have shown that its adsorption to soil decreases with increasing pH, indicating that the undissociated form is more readily adsorbed. The sorption of pentachlorophenol (B1679276) has been found to be greater than that of 2,4-DCP, which is consistent with its higher hydrophobicity.

While specific sorption data for this compound are not available, the behavior of other dichlorophenols suggests that it would exhibit moderate sorption to soils and sediments, with the extent of sorption being positively correlated with the organic carbon content and negatively correlated with the pH of the environmental matrix.

Table 2: Illustrative Sorption Coefficients for Dichlorinated Phenols in Soil

| Compound | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) |

| 2,4-Dichlorophenol | Allophanic Soil | 10.5 | 4.5 | 15.8 | 150.5 |

| 2,4-Dichlorophenol | Allophanic Soil | 10.5 | 6.0 | 5.6 | 53.3 |

| 2,4-Dichlorophenol | Allophanic Soil | 10.5 | 7.5 | 2.5 | 23.8 |

Data for 2,4-Dichlorophenol is presented as a surrogate for this compound. Data derived from a study on an allophanic soil.

Volatilization and Atmospheric Transport Considerations

Volatilization from soil and water surfaces is a potential transport pathway for dichlorinated phenols in the environment. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the chemical to partition from the aqueous phase to the gas phase. The volatilization from soil is influenced by both the Henry's Law constant and the soil sorption coefficient.

Once in the atmosphere, dichlorinated phenols can be transported over long distances. Their atmospheric fate is primarily governed by reaction with hydroxyl radicals (OH) and by photolysis. The atmospheric lifetime of these compounds will depend on the atmospheric conditions, such as the concentration of OH radicals and the intensity of solar radiation. The degradation of 2,4-dichlorophenol in the atmosphere has been studied, and it has been shown to be degraded by atmospheric pressure dielectric barrier discharge.

Given the structural similarities to other dichlorophenols, it is expected that this compound would have a low to moderate potential for volatilization. If it does enter the atmosphere, it would be subject to degradation and could potentially be transported away from its source.

Advanced Analytical Techniques for Detection and Characterization in Research Matrices

Chromatographic Methodologies for Complex Mixture Analysis

Chromatography is a cornerstone for the separation of 2,5-Dichloro-4-methylphenol from complex sample matrices prior to its detection and quantification. The choice of chromatographic technique is often dictated by the sample's complexity, the required sensitivity, and the physicochemical properties of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like chlorophenols. nist.gov Due to the polarity of the hydroxyl group, which can cause poor peak shape (tailing) in GC analysis, chlorophenols are often derivatized before analysis to convert them into less polar, more volatile forms, such as by acetylation. du.edu

In GC-MS, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular weight of this compound is 177.03 g/mol . nist.gov Its mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The electron ionization (EI) mass spectrum of a closely related isomer, 4-chloro-2-methylphenol (B52076) (MW 142.58), shows a prominent molecular ion peak and key fragments resulting from the loss of a methyl group ([M-CH₃]⁺) and subsequent loss of carbon monoxide ([M-CH₃-CO]⁺). nist.gov For this compound, analogous fragmentation would be expected, providing a basis for its identification.

| Ion (m/z) | Predicted Fragment Identity | Significance |

|---|---|---|

| 176/178/180 | [M]⁺ (Molecular Ion) | Confirms molecular weight, showing isotopic pattern for two chlorine atoms. |

| 161/163/165 | [M-CH₃]⁺ | Loss of the methyl group, a common fragmentation pathway. |

| 141/143 | [M-Cl]⁺ | Loss of a chlorine atom from the molecular ion. |

| 133/135/137 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for analyzing more polar and less volatile compounds, often eliminating the need for derivatization that is common in GC-MS. fu-berlin.de For chlorophenols, LC coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is a highly sensitive and selective method. sciencemadness.orgrsc.org Analysis is typically performed in negative ion mode, where the phenolic proton is easily lost to form the [M-H]⁻ ion. sciencemadness.org

Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific fragmentation reaction for the target analyte. d-nb.info For dichlorinated phenols, a common fragmentation pathway monitored is the transition from the deprotonated molecular ion [M-H]⁻ to a product ion formed by the loss of hydrogen chloride [M-H-HCl]⁻. d-nb.info This specificity allows for quantification at very low levels even in complex samples like sewage sludge, soil, and food. sciencemadness.orgrsc.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Negative ESI or APCI | sciencemadness.org |

| Precursor Ion (Q1) | m/z 175/177 | d-nb.info |

| Product Ion (Q3) | m/z 139/141 | d-nb.info |

| Monitored Transition (MRM) | 175 → 139 and/or 177 → 141 | d-nb.info |

For exceptionally complex matrices, advanced hyphenated techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offer superior analytical capabilities. GCxGC utilizes two different capillary columns in series to provide a much higher degree of separation than conventional one-dimensional GC. This enhanced peak capacity is critical for resolving isomers and separating target analytes from co-eluting matrix components, which can interfere with accurate quantification. The fast acquisition speeds of TOFMS are necessary to capture the very narrow peaks produced by the GCxGC system, providing full-spectrum data for confident identification. This technique has been successfully applied to the broad analysis of endocrine-disrupting compounds, a class that includes various chlorophenols, in environmental water samples.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for studying its behavior in chemical reactions. These methods probe the molecular structure at the atomic and bond levels, providing detailed information on connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. fu-berlin.de

For this compound, the ¹H NMR spectrum is expected to be relatively simple. The methyl protons would appear as a singlet, and due to the substitution pattern, the two aromatic protons would also appear as distinct singlets. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum would show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as they are all in unique chemical environments. The carbons bonded to the electronegative chlorine and oxygen atoms are expected to have the largest chemical shifts (downfield). longdom.org The GIAO (Gauge-Independent Atomic Orbital) method can be used for theoretical calculations of NMR chemical shifts, which often show good agreement with experimental values. tandfonline.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OH | Variable (e.g., 4.5 - 6.0) | Broad Singlet |

| Ar-H (at C3) | ~7.2 | Singlet | |

| Ar-H (at C6) | ~6.9 | Singlet | |

| -CH₃ | ~2.3 | Singlet | |

| ¹³C | C1 (-OH) | ~150 | - |

| C2 (-Cl) | ~125 | - | |

| C3 (-H) | ~130 | - | |

| C4 (-CH₃) | ~132 | - | |

| C5 (-Cl) | ~128 | - | |

| C6 (-H) | ~118 | - | |

| -CH₃ | ~19 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. d-nb.info These "molecular fingerprints" are highly specific and useful for identifying functional groups and confirming molecular structure. The analysis of vibrational spectra can be supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. d-nb.infolongdom.org

For this compound, key vibrational bands can be assigned to specific functional groups and skeletal modes. The O-H stretching vibration gives rise to a characteristic broad band in the IR spectrum. The aromatic C-H and aliphatic methyl C-H stretching vibrations appear at higher wavenumbers. The aromatic ring C=C stretching vibrations typically produce a series of bands in the 1400-1600 cm⁻¹ region. Vibrations involving the heavier chlorine atoms (C-Cl stretch) are found at lower frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad (IR) / Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR) / Strong (Raman) |

| Methyl C-H Stretch | 2850 - 3000 | Medium-Strong (IR & Raman) |

| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong (IR & Raman) |

| C-O Stretch | 1200 - 1260 | Strong (IR) |

| C-Cl Stretch | 600 - 800 | Strong (IR) |

Electrochemical Detection Methods in Environmental and Material Science Research

The electrochemical detection of chlorophenolic compounds, a class to which this compound belongs, is a significant area of research in environmental monitoring and material science. These methods offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. While direct electrochemical studies specifically targeting this compound are not extensively documented in publicly available research, the principles and techniques applied to analogous chlorophenol isomers and derivatives provide a strong framework for its potential detection and characterization.

Electrochemical sensors operate by measuring changes in electrical signals (such as current or potential) that occur during a redox reaction at an electrode surface. acs.org For chlorophenols, detection is typically based on their electro-oxidation. The core principle involves the oxidation of the hydroxyl group on the phenol (B47542) ring, a process that can be influenced by the number and position of chlorine and methyl substituents.

A variety of electrochemical techniques are employed for the analysis of chlorophenols, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). These methods are often used to study the electrochemical behavior of the analyte and to develop quantitative detection methods. rsc.orgrsc.org The choice of the working electrode material is crucial for the sensitivity and selectivity of the detection. utah.edu Common electrode materials include glassy carbon, carbon paste, and various metal electrodes. ftb.com.hr To enhance the performance of these sensors, the electrode surfaces are often modified with nanomaterials, polymers, or other chemical entities that can improve the electron transfer kinetics and facilitate the adsorption of the target analyte. rsc.orgscispace.com

In environmental research, these electrochemical sensors are applied to the detection of chlorophenols in water and soil samples, addressing the need for rapid and effective monitoring of these pollutants. utah.edu In material science, the focus may be on the development of novel electrode materials and sensor platforms with improved stability, reusability, and resistance to fouling from complex sample matrices. utah.edu

Research Findings on Related Chlorophenol Compounds

Given the limited direct research on this compound, an examination of studies on its isomers and other dichlorophenols is instructive. Research on compounds such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,6-dichlorophenol (B41786) (2,6-DCP) provides valuable insights into the electrochemical behavior that could be expected for this compound.

For instance, a study on the simultaneous determination of 2,4-DCP and 3-chlorophenol (B135607) utilized a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide. This sensor demonstrated good performance for the detection of both compounds, with a linear range of 1 to 100 μM and detection limits of 0.197 μM for 2,4-DCP and 0.286 μM for 3-chlorophenol. rsc.org

Another study focused on the development of an electrochemical sensor for 2,4-DCP using a copper benzene-1,3,5-tricarboxylate–graphene oxide composite. This sensor exhibited a low detection limit of 83 × 10⁻⁹ M and a linear range from 1.5 × 10⁻⁶ M to 24 × 10⁻⁶ M, showcasing the potential of metal-organic framework-based composites in chlorophenol sensing. rsc.org

The electrochemical behavior of 4-chlorophenol (B41353) has been investigated using a multiwall carbon nanotube/gold nanoparticle nanocomposite modified glassy carbon electrode. The study found that the electro-oxidation of 4-chlorophenol was an adsorption-controlled irreversible process, with a detection limit of 0.11 μM over a linear range of 0.3 to 400 μM. rsc.org

These examples highlight a common theme in the electrochemical detection of chlorophenols: the use of modified electrodes to enhance sensitivity and selectivity. The specific oxidation potential and current response for this compound would likely differ from these examples due to the unique electronic effects of the substituent positions, but the underlying electrochemical principles would remain the same.

The following interactive data tables summarize the findings from various studies on the electrochemical detection of chlorophenols closely related to this compound, illustrating the types of electrodes, detection methods, and analytical performance achieved.

Table 1: Electrochemical Detection of Dichlorophenol Isomers

| Analyte | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) |

| 2,4-Dichlorophenol (2,4-DCP) | Ce/Ni/Cu Layered Double Hydroxide on Carbon Cloth | Voltammetry | 1 - 100 μM | 0.197 μM |

| 2,4-Dichlorophenol (2,4-DCP) | Copper Benzene-1,3,5-tricarboxylate–Graphene Oxide | Differential Pulse Voltammetry | 1.5 - 24 μM | 0.083 μM |

| 2,6-Dichlorophenol (2,6-DCP) | Dy2O3-Co3O4@CeO2 Nanocomposite on Glassy Carbon Electrode | Voltammetry | Not Specified | Not Specified |

Table 2: Electrochemical Detection of Other Relevant Chlorophenols

| Analyte | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) |

| 4-Chlorophenol (4-CP) | Multiwall Carbon Nanotube/Gold Nanoparticle on Glassy Carbon Electrode | Voltammetry | 0.3 - 400 μM | 0.11 μM |

| 3-Chlorophenol (3-CP) | Ce/Ni/Cu Layered Double Hydroxide on Carbon Cloth | Voltammetry | 1 - 100 μM | 0.286 μM |

It is important to reiterate that the data presented in these tables are for compounds structurally similar to this compound, and the performance of a sensor for the target compound would require specific experimental validation.

Mechanistic Investigations and Structure Reactivity Relationships Non Biological/non Clinical Focus

Reaction Mechanism Elucidation for Synthetic and Degradative Processes

The synthesis of dichlorinated methylphenols, such as 2,5-dichloro-4-methylphenol, is commonly achieved through the electrophilic aromatic substitution of a phenol (B47542) precursor, typically 4-methylphenol (p-cresol). The reaction mechanism involves the stepwise introduction of chlorine atoms onto the aromatic ring. The process is generally catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), in a polar solvent. A controlled, two-step chlorination process provides insight into the reaction pathway. The initial step involves the monochlorination of 4-methylphenol to produce intermediates like 2-chloro-4-methylphenol. Subsequent chlorination under more stringent conditions yields the dichlorinated product. The regioselectivity of the chlorination is highly dependent on the catalyst and the chlorinating agent used, with agents like sulfuryl chloride (SO₂Cl₂) being noted for their influence on the resulting isomer distribution. mdpi.com

Degradative processes for chlorophenols are critical from an environmental standpoint. The breakdown of these compounds often proceeds through oxidative pathways. A common initial step is hydroxylation, which introduces additional hydroxyl groups onto the aromatic ring, forming catecholic or hydroquinone derivatives. nih.govresearchgate.net These polyhydroxylated intermediates are more susceptible to subsequent aromatic ring cleavage, a crucial step in the mineralization of the compound. nih.gov For instance, studies on the sonochemical degradation of related chloromethylphenols have confirmed the involvement of highly reactive hydroxyl radicals in initiating the degradation cascade. sigmaaldrich.com

The kinetics of the synthesis of chlorinated phenols are significantly influenced by reaction parameters. In the electrophilic chlorination of 4-methylphenol, factors such as temperature, catalyst concentration, and the ratio of reactants determine the rate and selectivity of the reaction. For example, a stepwise approach where 4-methylphenol is first chlorinated at a lower temperature (e.g., 50°C) favors the formation of the monochloro-intermediate. A second chlorination at a higher temperature (e.g., 80°C) with an excess of the chlorinating agent is then required to form the dichlorinated product.

Kinetic studies of degradation processes often reveal pseudo-first-order reaction mechanisms. In the sonochemical degradation of 2-chloro-5-methylphenol, a structurally similar compound, the degradation rate was found to follow pseudo-first-order kinetics. sigmaaldrich.com The rate of degradation can be influenced by the presence of other chemical species; for instance, inorganic ions such as chloride, sulfate, and bicarbonate can affect the degradation rate of chlorophenols in aqueous solutions. sigmaaldrich.com

Table 1: Factors Influencing Reaction Kinetics for Chlorophenol Synthesis and Degradation

| Process | Parameter | Effect on Reaction Rate/Selectivity |

|---|---|---|

| Synthesis (Chlorination) | Temperature | Higher temperatures generally increase the reaction rate but can decrease selectivity. Stepwise temperature control is used to isolate intermediates. |

| Catalyst | Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are essential for activating the chlorinating agent and increasing the rate of electrophilic substitution. | |

| Reagent | The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂) and its concentration affects both the reaction rate and the isomeric product distribution. mdpi.com | |

| Degradation (Oxidative) | Radical Scavengers | The presence of hydroxyl radical scavengers (e.g., methanol) can significantly decrease the degradation rate, confirming the role of these radicals. sigmaaldrich.com |

| Inorganic Ions | Certain ions (Cl⁻, SO₄²⁻, HCO₃⁻) present in the solution can alter the degradation kinetics by interacting with reactive species or the substrate. sigmaaldrich.com |

The identification of transient intermediates is fundamental to elucidating the stepwise mechanism of both synthetic and degradative pathways. In the synthesis of dichlorinated methylphenols from 4-methylphenol, monochlorinated species such as 2-chloro-4-methylphenol are key, isolable intermediates. Their formation and subsequent reaction are critical steps that dictate the final product distribution.

In degradation pathways, the primary intermediates are typically hydroxylated derivatives of the parent compound. For related chlorophenols, intermediates such as chlorohydroquinone and hydroquinone have been identified. researchgate.net The formation of these species results from the attack of hydroxyl radicals on the aromatic ring, a common initial step in advanced oxidation processes. sigmaaldrich.com The characterization of these short-lived intermediates often requires advanced analytical techniques to trap and identify them, providing direct evidence for the proposed reaction mechanism. nih.gov

Table 2: Key Intermediates in the Synthesis and Degradation of Dichlorinated Methylphenols

| Pathway | Intermediate Class | Specific Examples | Role in Mechanism |

|---|---|---|---|

| Synthesis | Monochlorinated Phenols | 2-chloro-4-methylphenol | Product of the first chlorination step; precursor to the final dichlorinated compound. |

| Degradation | Hydroxylated Aromatics | Chlorohydroquinone, Hydroquinone | Initial products of oxidative attack, which are more amenable to ring-opening reactions. nih.govresearchgate.net |

| Degradation | Reactive Oxygen Species | Hydroxyl Radicals (•OH) | Highly reactive species that initiate the degradation process by attacking the aromatic ring. sigmaaldrich.com |

Quantum Chemical Calculations and Molecular Modeling for Reactivity Prediction

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules like this compound. nih.gov These computational approaches allow for the estimation of chemical reaction pathways, including the calculation of transition state energies and reaction energy barriers. nih.gov

For synthetic reactions such as chlorination, molecular modeling can be used to predict the most likely sites of electrophilic attack on the phenol ring, helping to explain the observed regioselectivity. By calculating the energy profiles of different reaction pathways, researchers can understand why certain isomers are favored over others under specific catalytic conditions. nih.gov Similarly, in degradation processes, quantum chemical calculations can model the interaction of the chlorophenol with reactive species like hydroxyl radicals, identifying the most energetically favorable sites for initial attack and predicting the subsequent reaction cascade. This predictive capability allows for the design of more efficient catalysts and reaction conditions prior to extensive and costly experimental work. nih.gov

Interactions with Model Systems in Materials Science and Environmental Chemistry

In environmental chemistry, the behavior of this compound is governed by its interactions with various components of natural systems. Its physical properties, such as water solubility, are influenced by environmental factors like the pH of the aqueous medium. nist.gov The protolytic nature of the phenolic hydroxyl group means that its dissociation, and therefore its solubility and partitioning behavior between water, soil, and sediment, is pH-dependent. The interaction of chlorophenols with soil organic matter and mineral surfaces is a key factor controlling their environmental fate and transport.

In the context of materials science, chlorinated phenols can serve as precursors or building blocks in the synthesis of more complex molecules, including dyes, polymers, and other functional materials. The reactivity of the hydroxyl group and the chlorinated aromatic ring allows for various chemical modifications. The study of its interactions with model systems, such as catalytic surfaces or polymer matrices, is essential for developing new materials and applications.

Applications of 2,5 Dichloro 4 Methylphenol in Research and Non Clinical Technologies

Use as a Research Reagent or Precursor in Organic Synthesis

Chlorinated phenols are a class of compounds widely recognized for their utility as intermediates and building blocks in organic synthesis. mdpi.com They serve as precursors in the manufacturing of a diverse range of commercially significant products, including antiseptics, pesticides, herbicides, and dyes. mdpi.comresearchgate.netnih.gov The reactivity of the aromatic ring, activated by the hydroxyl group and substituted with chlorine atoms, allows for various subsequent chemical transformations.

While specific, large-scale industrial syntheses starting from 2,5-dichloro-4-methylphenol are not extensively detailed in publicly available literature, the applications of its isomers and related compounds underscore its potential as a valuable chemical intermediate. For instance, the related compound 2-chloro-4-methylphenol is described as a valuable intermediate for preparing crop protection agents and pharmaceuticals. google.com Similarly, another isomer, 2-chloro-5-methylphenol, has been utilized as a precursor for the multi-step synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs, which are metabolites of the pesticide DDT, for research into structural activity relationships. researchgate.net

The chemical structure of this compound, featuring a hydroxyl group, a methyl group, and two chlorine atoms at specific positions, makes it a plausible candidate for similar synthetic applications. The hydroxyl group can be targeted for etherification or esterification reactions, while the chlorine atoms and the activated aromatic ring can participate in nucleophilic substitution or further electrophilic substitution reactions under specific conditions. These characteristics position it as a useful reagent for academic research and in the development of new complex molecules.

Table 1: Examples of Products Derived from Related Chlorinated Phenol (B47542) Precursors

| Precursor Compound | Product Class/Specific Compound | Application Area |

|---|---|---|

| 2-Chloro-4-methylphenol | Crop protection agents, Pharmaceuticals | Agrochemical, Pharmaceutical |

| 2-Chloro-5-methylphenol | Alkylsulfonyl-DDE metabolites | Environmental/Toxicological Research |

| Various Chlorophenols | Chlorophenyloxyacetic acid herbicides | Agrochemical |

| 2,4,5-Trichlorophenol | Fungicides | Industrial Preservatives |

| Pentachlorophenol (B1679276) | Insecticides, Wood Preservatives | Agrochemical, Industrial |

Role in Material Science Research and Functional Materials Development

Phenolic compounds, as a general class, are foundational monomers in the field of polymer chemistry and material science. The most well-known application is in the production of phenol-formaldehyde resins (e.g., Bakelite), which are durable thermosetting plastics. This synthesis involves the acid- or base-catalyzed reaction of phenol with formaldehyde. Substituted phenols, including chlorinated and methylated variants, can also be employed to modify the properties of the resulting polymer, such as its thermal stability, chemical resistance, or flame retardancy.

However, the specific application of this compound in material science and the development of functional materials is not well-documented in current scientific literature. While its phenolic structure suggests a theoretical potential for use in creating specialized polymers or resins, dedicated research focusing on this application has not been prominently published. The synthesis of polymers from related compounds, such as the oxidative poly-condensation of a Schiff-base derived from 2,5-dichloroaniline, indicates that chlorinated aromatic compounds are of interest in creating novel polymer structures. researchgate.net Further research would be required to explore the viability and potential advantages of incorporating this compound into new functional materials.

Development of Environmental Remediation Technologies Utilizing Related Compounds

Chlorinated phenols, including compounds structurally related to this compound, are recognized as significant environmental contaminants. cambridge.org They are introduced into soil and water systems through industrial effluents, the use of pesticides and wood preservatives, and as byproducts from processes like paper pulp bleaching. researchgate.netcambridge.orgresearchgate.net Due to their persistence and potential for harmful effects, considerable research has been dedicated to developing effective remediation technologies for this class of pollutants. researchgate.netnih.gov

A variety of technologies have been investigated for the degradation and removal of chlorinated phenols from contaminated environments. These can be broadly categorized as biological, chemical, and physical methods.

Bioremediation : This approach utilizes microorganisms to break down contaminants. cambridge.org Methods like composting and landfarming have been applied for soil remediation. cambridge.org For groundwater, on-site bioreactors are used. cambridge.org Under aerobic (oxygen-rich) conditions, bacteria can hydroxylate lower-chlorinated phenols to form chlorocatechols, which are then further degraded. scispace.com Under anaerobic (oxygen-free) conditions, a key process is reductive dechlorination, where bacteria replace chlorine atoms with hydrogen, often making the molecule less toxic and more amenable to further degradation. researchgate.netscispace.com

Advanced Oxidation Processes (AOPs) : These chemical technologies rely on the generation of highly reactive hydroxyl radicals (•OH) to mineralize organic pollutants. researchgate.net Techniques such as photocatalytic degradation using semiconductors like TiO2 have been shown to effectively break down chlorophenols. acs.org The process often involves initial hydroxylation followed by ring cleavage. acs.org Other AOPs include photo-electrochemical oxidation, which combines UV irradiation with electrolysis to create a synergistic effect that enhances the degradation rate. researchgate.net

Electrochemical Degradation : This method uses electrochemical cells to oxidize or reduce contaminants. Studies on 4-chlorophenol (B41353) have demonstrated that combined reduction and oxidation processes in specialized electrochemical systems can achieve high degradation and dechlorination efficiencies. iwaponline.com

Table 2: Overview of Remediation Technologies for Chlorinated Phenols

| Technology | Mechanism | Application Media | Key Features |

|---|---|---|---|

| Bioremediation | Microbial metabolism (aerobic degradation, anaerobic reductive dechlorination) | Soil, Groundwater, Sediments | Cost-effective, environmentally friendly, can achieve complete mineralization. cambridge.orgresearchgate.net |

| Photocatalytic Oxidation | Generation of hydroxyl radicals by a semiconductor catalyst (e.g., TiO2) under UV light | Water | Effective for a wide range of organic compounds; leads to mineralization. acs.org |

| Electrochemical Methods | Direct or indirect oxidation/reduction at electrode surfaces | Water | Can achieve high degradation and dechlorination percentages. iwaponline.com |

| Laccase-Catalyzed Degradation | Enzymatic oxidation via a free radical mechanism leading to oxidative coupling and dechlorination | Water | A targeted biological approach using purified enzymes. nih.gov |

Application as a Chemical Probe in Mechanistic Environmental Studies

In environmental science, understanding the fate and transformation pathways of pollutants is critical for risk assessment. While this compound itself may not be intentionally used as a "chemical probe," its detection and study—along with its isomers—are integral to mechanistic investigations of more complex environmental contaminants. Many pesticides and industrial chemicals degrade in the environment to form simpler, often chlorinated, intermediate products.

A key example is the related isomer, 2,6-dichloro-4-methylphenol, which is a known environmental transformation product of the fungicide Tolclofos-methyl. nih.gov By monitoring for the appearance and concentration of 2,6-dichloro-4-methylphenol in soil or water after the application of the parent pesticide, researchers can probe the primary degradation pathways, calculate degradation rates, and understand the environmental persistence of the fungicide. In this context, the metabolite acts as an indirect probe of the biochemical and abiotic processes affecting the parent compound.

This principle applies broadly to the study of chlorinated pollutants. For example, understanding the environmental fate of widely used chlorophenyloxyacetic acid herbicides, such as 2,4-D, involves studying their breakdown products, which can include various chlorinated phenols. nih.govjuniperpublishers.com Therefore, the analysis of specific chlorophenol congeners in environmental samples is a critical tool for elucidating the mechanisms of microbial degradation, photolysis, and hydrolysis of major pollutants, effectively using them as markers to trace complex environmental transformation networks. nih.gov

Emerging Research Directions and Future Perspectives in Dichlorinated Phenol Research

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Environmental Fate

Artificial intelligence (AI) and machine learning (ML) are becoming invaluable tools in predicting the properties and environmental behavior of chemicals. nih.gov For dichlorinated phenols, AI/ML models can be developed to predict their physicochemical properties, toxicity, and environmental fate based on their molecular structure. frontiersin.org This can help to fill data gaps for less-studied compounds like 2,5-dichloro-4-methylphenol and prioritize chemicals for further experimental testing. researchgate.net Predictive toxicology, powered by AI, can accelerate the assessment of potential adverse health effects. youtube.com

Sustainable Synthesis and Degradation Strategies for Halogenated Aromatics

There is a growing emphasis on developing greener and more sustainable methods for the synthesis and degradation of halogenated aromatic compounds. Research is focused on biocatalysis and the use of enzymes for more selective and environmentally friendly halogenation reactions. For degradation, bioremediation and phytoremediation strategies are being explored as cost-effective and eco-friendly approaches to clean up contaminated sites. nih.gov This includes the identification and engineering of microorganisms with enhanced capabilities to degrade persistent chlorinated phenols.

Interdisciplinary Research Approaches for Comprehensive Understanding

A holistic understanding of the impact of dichlorinated phenols requires collaboration across various scientific disciplines. Combining expertise from chemistry, toxicology, environmental science, and computational modeling is crucial. nih.gov Such interdisciplinary studies can elucidate the complex interactions of these compounds in the environment, their mechanisms of toxicity, and can help in developing effective risk assessment and management strategies for this class of chemicals. science.gov

Q & A

Q. What are the optimal methods for synthesizing 2,5-Dichloro-4-methylphenol in high purity, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution reactions. Key parameters include:

- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ enhance regioselectivity for chloro-substitution .

Quality control : Monitor progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Adjust stoichiometry iteratively to minimize residual reactants .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound and distinguish it from structural analogs?

Answer:

- NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) to differentiate positional isomers.

- IR spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and C–Cl bonds (~600–800 cm⁻¹).

- HPLC/GC-MS : Use reverse-phase columns with UV detection (λ = 270 nm) and compare retention times against known standards. Cross-validate with fragmentation patterns in MS .

Q. What experimental protocols ensure the stability of this compound under varying storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of chloro groups.

- Long-term stability assays : Conduct accelerated aging studies at 40°C/75% RH for 6 months, monitoring purity via HPLC .

Q. How can researchers design bioactivity screening assays for this compound, considering its structural similarity to antimicrobial phenols?

Answer:

- Microplate assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 0.1–10 mM.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3,5-dichlorophenol) to identify critical substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO/LUMO energies and electrostatic potential maps.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed pKa values?

Answer:

- Error source analysis : Check solvent effects (e.g., aqueous vs. DMSO) and ionic strength adjustments.

- Computational recalibration : Re-optimize solvation models (e.g., COSMO-RS) in DFT calculations.

- Empirical validation : Perform potentiometric titrations under controlled conditions (e.g., 25°C, 0.1 M KCl) .

Q. How can mechanistic studies elucidate the degradation pathways of this compound in environmental matrices?

Answer:

- Advanced oxidation processes (AOPs) : Use LC-QTOF-MS to identify hydroxylation or dechlorination intermediates under UV/H₂O₂ treatment.

- Isotopic labeling : Track ¹³C or ³⁶Cl isotopes to confirm bond cleavage sites.

- Kinetic modeling : Fit pseudo-first-order rate constants to predict half-lives in soil/water systems .

Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines, given its potential enzyme inhibition?

Answer:

- Molecular docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina.

- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.

- In vitro validation : Pair computational hits with fluorescence-based enzyme assays (e.g., IC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.